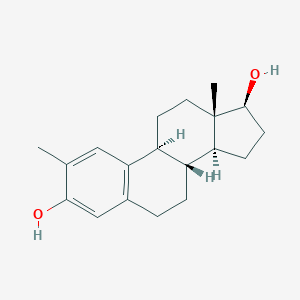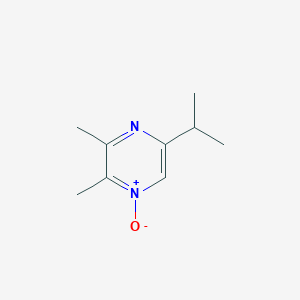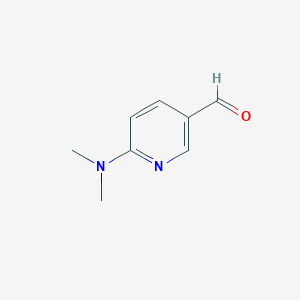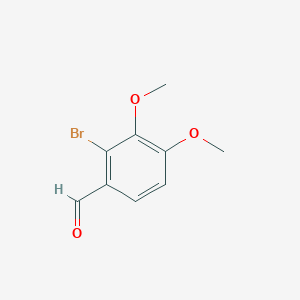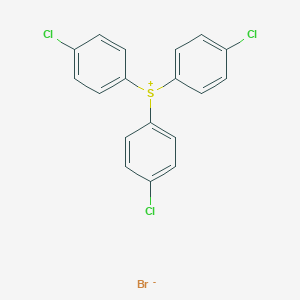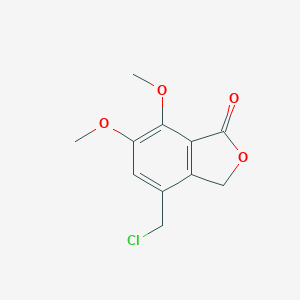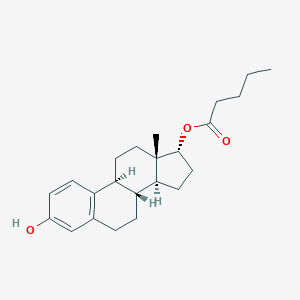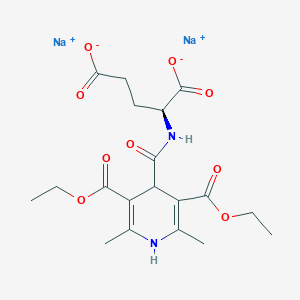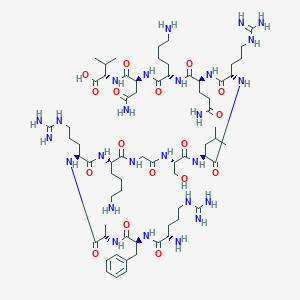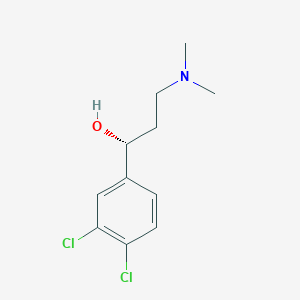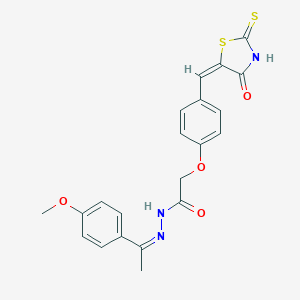
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide, also known as TTMH, is a compound that has been extensively studied in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is complex and not fully understood. However, studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway. In addition, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have anti-microbial properties by disrupting the bacterial cell membrane.
Biochemische Und Physiologische Effekte
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and disrupt the bacterial cell membrane. In vivo studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide. One area of interest is the development of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide-based pesticides for use in agriculture. Finally, there is potential for Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide to be used in environmental remediation efforts to remove heavy metals from contaminated soil and water.
Conclusion:
In conclusion, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is a compound that has been extensively studied for its potential applications in various fields. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a promising candidate for the development of new drugs. Its insecticidal and fungicidal properties make it a potential alternative to traditional pesticides. And its potential to remove heavy metals from contaminated soil and water make it a promising tool for environmental remediation efforts. Further research is needed to fully understand the mechanism of action of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide and to explore its potential applications in these and other fields.
Synthesemethoden
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 4-(bromomethyl)phenol. The final step involves the reaction of the intermediate product with acetic acid hydrazide. The synthesis of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is a complex process that requires careful attention to detail to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. In agriculture, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have the potential to remove heavy metals from contaminated soil and water.
Eigenschaften
CAS-Nummer |
139298-37-6 |
|---|---|
Produktname |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide |
Molekularformel |
C21H19N3O4S2 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-13(15-5-9-16(27-2)10-6-15)23-24-19(25)12-28-17-7-3-14(4-8-17)11-18-20(26)22-21(29)30-18/h3-11H,12H2,1-2H3,(H,24,25)(H,22,26,29)/b18-11+,23-13- |
InChI-Schlüssel |
GXWPKSLBMHZUAE-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2)/C3=CC=C(C=C3)OC |
SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2)C3=CC=C(C=C3)OC |
Synonyme |
N-[1-(4-methoxyphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanyliden e-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



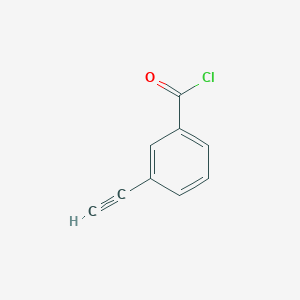
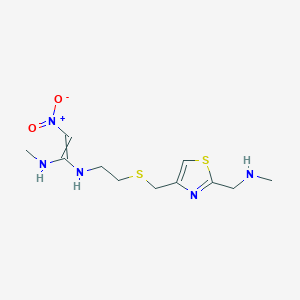
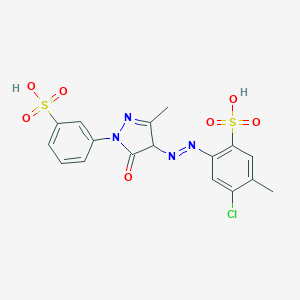
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
